N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride
Overview
Description
N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride is a chemical compound with the CAS Number: 1185304-44-2 and a linear formula of C14H15ClN2O2 . It has a molecular weight of 278.74 . This compound is used in proteomics research .
Molecular Structure Analysis
The InChI code for N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride is 1S/C14H14N2O2.ClH/c1-10(17)16-11-5-4-6-12(9-11)18-14-8-3-2-7-13(14)15;/h2-9H,15H2,1H3,(H,16,17);1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride has a molecular weight of 278.74 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Metabolism and Biochemical Interactions
N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride, commonly known as acetaminophen or paracetamol, is extensively studied for its metabolism and interaction with various biochemical pathways. High-resolution liquid chromatography studies have revealed intricate details about its metabolites and their presence in physiological fluids. The metabolites identified include 2-methoxyacetaminophen, its glucuronide and sulfate conjugates, the sulfate conjugate of 2-hydroxyacetaminophen, and others, showcasing the complex metabolic pathways of this compound (Mrochek et al., 1974).
Therapeutic Applications and Effects
Research has explored the therapeutic applications of acetaminophen, particularly focusing on its analgesic, antipyretic, and potentially hepatoprotective effects. Studies have indicated its use in various medical scenarios, such as managing acute liver failure in pediatric populations (Leonis et al., 2013), and its role in modulating prostaglandin synthesis for the closure of patent ductus arteriosus in neonates (Cinteză et al., 2018).
Pharmacokinetics and Toxicology
The pharmacokinetics and potential toxicological effects of acetaminophen have been a critical area of research. Studies utilizing high-resolution mass spectrometry and other analytical methods have provided insights into the drug's metabolism, bioavailability, and the formation of reactive metabolites, contributing to our understanding of its pharmacological profile and potential risks (David et al., 2020).
Impact on Human Biomonitoring and Environmental Exposure
Acetaminophen metabolites have been explored as markers in human biomonitoring studies, indicating exposure to certain chemicals and pharmaceuticals. The detection and quantification of these metabolites provide valuable data for assessing environmental exposure and understanding the potential health effects of ubiquitous chemicals (Modick et al., 2013).
Safety And Hazards
properties
IUPAC Name |
N-[3-(2-aminophenoxy)phenyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.ClH/c1-10(17)16-11-5-4-6-12(9-11)18-14-8-3-2-7-13(14)15;/h2-9H,15H2,1H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUQTOOIMFVVPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=CC=CC=C2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride | |
CAS RN |
1185304-44-2 | |
Record name | Acetamide, N-[3-(2-aminophenoxy)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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